2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
The compound “2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule that contains several functional groups. It has two fluorine atoms attached to different parts of the molecule, a prop-2-ynyl group (a type of alkyne), and a benzothiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, which is a type of heterocyclic compound. The fluorine atoms would likely have a significant impact on the electronic properties of the molecule, and the alkyne group could potentially be involved in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity and solubility .Scientific Research Applications
Antimicrobial Applications
2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives have shown promising results in antimicrobial applications. Studies have indicated that these compounds exhibit significant activity against various bacterial and fungal strains. For instance, Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and found them effective against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as antimicrobial agents (Desai, Rajpara, & Joshi, 2013). Similarly, another study by Desai, Vaghani, and Shihora (2013) demonstrated the antimicrobial potency of novel fluorine-containing derivatives against various bacterial and fungal strains (Desai, Vaghani, & Shihora, 2013).
Antitumor Properties
Research has also explored the antitumor properties of fluorobenzothiazole derivatives. Hutchinson et al. (2001) synthesized fluorinated 2-(4-aminophenyl)benzothiazoles and found them to be cytotoxic in vitro in certain human breast cancer cell lines, suggesting potential use in cancer treatment (Hutchinson et al., 2001).
Fluorescent Sensors and Imaging
The chemical structure of these compounds lends them useful in the development of fluorescent sensors. Suman et al. (2019) designed benzimidazole/benzothiazole-based azomethines that showed potential as fluorescent sensors for detecting specific analytes (Suman, Bubbly, Gudennavar, & Gayathri, 2019). In a similar vein, Tu et al. (2007) synthesized fluorine-containing benzamide analogs for imaging the sigma2 receptor status of solid tumors, demonstrating their application in positron emission tomography (PET) imaging (Tu et al., 2007).
Corrosion Inhibition
Additionally, benzothiazole derivatives have been investigated for their corrosion inhibiting effects. Hu et al. (2016) studied two benzothiazole derivatives as corrosion inhibitors for steel in acidic solutions, finding them to offer significant protection (Hu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory and analgesic activities .
Mode of Action
It is known that similar compounds interact with their targets to exert anti-inflammatory and analgesic effects .
Biochemical Pathways
Similar compounds have been found to influence pathways related to inflammation and pain sensation .
Pharmacokinetics
Similar compounds have been found to exhibit moderate growth inhibitory activities .
Action Environment
Similar compounds have been found to exhibit their effects under various environmental conditions .
Future Directions
Properties
IUPAC Name |
2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2OS/c1-2-9-21-14-8-7-11(18)10-15(14)23-17(21)20-16(22)12-5-3-4-6-13(12)19/h1,3-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHLOKLCSVSYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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